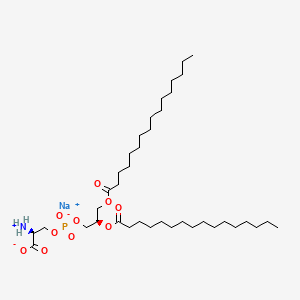

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt)

Vue d'ensemble

Description

1,2-Dipalmitoyl-sn-glycéro-3-phospho-L-sérine (sel de sodium) est un composé phospholipidique de formule moléculaire C38H73NO10PNa et d'une masse moléculaire de 757,95 g/mol . Il s'agit d'un dérivé de la phosphatidylsérine, où les chaînes d'acides gras sont toutes deux de l'acide palmitique (acide hexadécanoïque). Ce composé est couramment utilisé dans la recherche biochimique et biophysique en raison de son rôle dans la formation des bicouches lipidiques et de son implication dans les processus de signalisation cellulaire .

Mécanisme D'action

Target of Action

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), also known as DPPS, is an anionic diacyl phospholipid . It is a lipid component in the cell membrane . The primary targets of DPPS are the cells where it integrates into the cell membrane .

Mode of Action

DPPS interacts with its targets by integrating into the cell membrane . As a phospholipid, it plays a crucial role in maintaining the integrity and fluidity of cell membranes. It can also participate in the formation of liposomes and catanionic vesicles .

Biochemical Pathways

Phosphatidic acids, such as DPPS, are biologically active lipids that can stimulate a large range of responses in many different cell types . These include platelet aggregation, smooth muscle contraction, in vivo vasoactive effects, chemotaxis, expression of adhesion molecules, increased tight junction permeability of endothelial cells, induction of stress fibers, and modulation of cardiac contractility .

Result of Action

The molecular and cellular effects of DPPS’s action are diverse due to its role as a phospholipid. It can affect cell signaling, membrane dynamics, and other cellular processes. Its role in the formation of liposomes and catanionic vesicles can be used for drug delivery .

Action Environment

The action, efficacy, and stability of DPPS can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. The pH and ionic strength of the environment can also impact its stability and interactions with other molecules. It is typically stored at a temperature of -20°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a phosphatidic acid and a human endogenous metabolite . It plays a significant role in the formation of catanionic vesicles and liposomes .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It forms classical lipid bilayers, which are crucial for maintaining the integrity and functionality of cells .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound has good water solubility and stability

Metabolic Pathways

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1,2-Dipalmitoyl-sn-glycéro-3-phospho-L-sérine (sel de sodium) implique généralement l'estérification du glycérol avec l'acide palmitique, suivie de la phosphorylation du diacylglycérol résultant avec la phosphosérine . Les conditions de réaction incluent souvent l'utilisation de catalyseurs et des contrôles de température spécifiques pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend l'utilisation de réacteurs automatisés et de systèmes de purification pour maintenir la cohérence et la qualité. Le produit final est généralement obtenu sous la forme d'une poudre blanche, qui est stockée à basse température pour préserver sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

1,2-Dipalmitoyl-sn-glycéro-3-phospho-L-sérine (sel de sodium) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de phospholipides oxydés, qui sont importants pour l'étude du stress oxydatif dans les systèmes biologiques.

Hydrolyse : Les liaisons esters du composé peuvent être hydrolysées pour libérer des acides gras libres et de la glycérophosphosérine.

Substitution : Le groupe phosphate peut participer à des réactions de substitution, formant différents dérivés de phospholipides.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour hydrolyser les liaisons esters.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe phosphate dans des conditions contrôlées.

Principaux produits formés

Oxydation : Phospholipides oxydés.

Hydrolyse : Acide palmitique libre et glycérophosphosérine.

Substitution : Différents dérivés de phospholipides en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

1,2-Dipalmitoyl-sn-glycéro-3-phospho-L-sérine (sel de sodium) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les bicouches lipidiques et la dynamique membranaire.

Biologie : Investigated for its role in cellular signaling and membrane structure.

Médecine : Exploré pour son potentiel dans les systèmes d'administration de médicaments et comme composant de formulations liposomales.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Dipalmitoyl-sn-glycéro-3-phospho-L-sérine (sel de sodium) implique son incorporation dans les bicouches lipidiques, où il influence la fluidité membranaire et les voies de signalisation. Il interagit avec diverses protéines et récepteurs à la surface cellulaire, modulant les réponses et les fonctions cellulaires. La capacité du composé à former des bicouches stables en fait un outil précieux pour l'étude des processus liés à la membrane .

Applications De Recherche Scientifique

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.

Biology: Investigated for its role in cellular signaling and membrane structure.

Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dipalmitoyl-sn-glycéro-3-phosphocholine : Structure similaire, mais avec un groupe tête choline au lieu de la sérine.

1,2-Dipalmitoyl-sn-glycéro-3-phosphoéthanolamine : Contient un groupe tête éthanolamine.

1,2-Dipalmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) : A un groupe tête glycérol.

Unicité

1,2-Dipalmitoyl-sn-glycéro-3-phospho-L-sérine (sel de sodium) est unique en raison de son groupe tête sérine, qui confère des propriétés biochimiques spécifiques, telles que son rôle dans l'apoptose et la signalisation cellulaire. Cela le distingue des autres phospholipides qui peuvent ne pas avoir les mêmes activités biologiques .

Propriétés

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLXLANTBWYXGW-CEGNZRHUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677081 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145849-32-7 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/new.no-structure.jpg)

![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)

![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)